molecular formula C16H27N7O4S B10946387 2-[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10946387
M. Wt: 413.5 g/mol
InChI Key: XBHHMYQDHWTNOZ-UHFFFAOYSA-N
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Description

2-[2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a morpholine ring, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine, followed by nitration to introduce the nitro group.

    Attachment of the propanoyl group: The pyrazole derivative is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl-substituted pyrazole.

    Introduction of the morpholine ring: The propanoyl-substituted pyrazole is then reacted with 3-morpholinopropylamine to introduce the morpholine ring.

    Formation of the hydrazinecarbothioamide group: Finally, the compound is treated with thiosemicarbazide to form the hydrazinecarbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a drug candidate due to its unique structural features.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. The pyrazole ring and the hydrazinecarbothioamide group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
  • **2-[2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

This compound is unique due to the combination of its structural features, including the pyrazole ring, the morpholine ring, and the hydrazinecarbothioamide group. These features may confer specific biological activities that are not present in other similar compounds.

Properties

Molecular Formula

C16H27N7O4S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[[2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C16H27N7O4S/c1-12(11-22-13(2)10-14(20-22)23(25)26)15(24)18-19-16(28)17-4-3-5-21-6-8-27-9-7-21/h10,12H,3-9,11H2,1-2H3,(H,18,24)(H2,17,19,28)

InChI Key

XBHHMYQDHWTNOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NNC(=S)NCCCN2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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